molecular formula C9H15NO9 B12650306 alpha-D-Glucopyranose, 6-(3-nitropropanoate) CAS No. 59440-99-2

alpha-D-Glucopyranose, 6-(3-nitropropanoate)

Cat. No.: B12650306
CAS No.: 59440-99-2
M. Wt: 281.22 g/mol
InChI Key: PZXVGMNFZWTQGO-GXHGQEQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-D-Glucopyranose, 6-(3-nitropropanoate) is a derivative of alpha-D-Glucopyranose, a form of glucose. This compound is characterized by the presence of a nitropropanoate group at the sixth carbon of the glucopyranose ring. It is a specialized compound used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranose, 6-(3-nitropropanoate) typically involves the esterification of alpha-D-Glucopyranose with 3-nitropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under controlled temperature conditions to ensure the selective formation of the desired ester.

Industrial Production Methods

Industrial production of alpha-D-Glucopyranose, 6-(3-nitropropanoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranose, 6-(3-nitropropanoate) undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of alpha-D-Glucopyranose.

    Reduction: Amino derivatives of alpha-D-Glucopyranose.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-D-Glucopyranose, 6-(3-nitropropanoate) is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: In studies related to carbohydrate metabolism and enzyme-substrate interactions.

    Industry: Used in the production of specialized chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, 6-(3-nitropropanoate) involves its interaction with specific molecular targets, primarily enzymes involved in carbohydrate metabolism. The nitropropanoate group can undergo various chemical transformations, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved include ester hydrolysis and subsequent metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Alpha-D-Glucopyranose: The parent compound without the nitropropanoate group.

    Beta-D-Glucopyranose: An isomer of alpha-D-Glucopyranose with different stereochemistry.

    Alpha-D-Galactopyranose: A similar compound with a different arrangement of hydroxyl groups.

Uniqueness

Alpha-D-Glucopyranose, 6-(3-nitropropanoate) is unique due to the presence of the nitropropanoate group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research applications where such functionality is required.

Properties

CAS No.

59440-99-2

Molecular Formula

C9H15NO9

Molecular Weight

281.22 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 3-nitropropanoate

InChI

InChI=1S/C9H15NO9/c11-5(1-2-10(16)17)18-3-4-6(12)7(13)8(14)9(15)19-4/h4,6-9,12-15H,1-3H2/t4-,6-,7+,8-,9+/m1/s1

InChI Key

PZXVGMNFZWTQGO-GXHGQEQLSA-N

Isomeric SMILES

C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O

Canonical SMILES

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.